REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]2[CH:10]=[C:9]([O:11]C)[C:8]([OH:13])=[C:7]([N+:14]([O-:16])=[O:15])[C:4]=2[S:5][CH:6]=1.[Cl-].[Cl-].[Cl-].[Al+3].Cl>N1C=CC=CC=1>[Cl:1][C:2]1[C:3]2[CH:10]=[C:9]([OH:11])[C:8]([OH:13])=[C:7]([N+:14]([O-:16])=[O:15])[C:4]=2[S:5][CH:6]=1 |f:1.2.3.4|
|
Name
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3-chloro-6-hydroxy-5-methoxy-7-nitro-benzo[b]thiophene
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Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
ClC=1C2=C(SC1)C(=C(C(=C2)OC)O)[N+](=O)[O-]
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
3.3 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
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Setpoint
|
90 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To the warm reaction (60° C.) mixture
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The product was filtered
|
Type
|
WASH
|
Details
|
washed with 1M hydrochloric acid and water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
|
Smiles
|
ClC=1C2=C(SC1)C(=C(C(=C2)O)O)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |